4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde
Overview
Description
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methyl-3-nitroaniline, followed by reduction and cyclization to form the indazole core. The methoxy group is introduced via methylation, and the aldehyde group is added through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-6-methyl-1H-indazole-3-carboxylic acid.
Reduction: 4-Methoxy-6-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The indazole ring system may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but lacks the methoxy and methyl groups.
4-Methoxy-1H-indazole-3-carbaldehyde: Similar but without the methyl group at the 6-position.
6-Methyl-1H-indazole-3-carbaldehyde: Similar but without the methoxy group at the 4-position.
Uniqueness
4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
4-methoxy-6-methyl-2H-indazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-10(9(4-6)14-2)8(5-13)12-11-7/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFVVBTBJPSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646512 | |
Record name | 4-Methoxy-6-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-48-5 | |
Record name | 4-Methoxy-6-methyl-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-6-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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